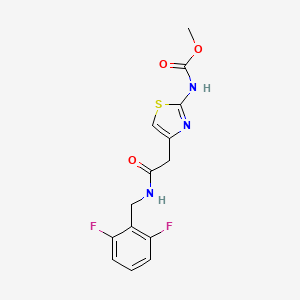

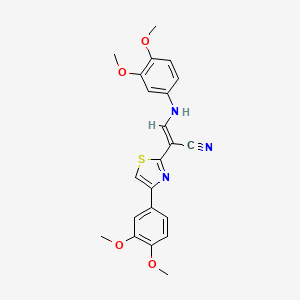

![molecular formula C19H21N3O4S3 B2491783 methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1797172-08-7](/img/structure/B2491783.png)

methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a broader class of chemicals that have been synthesized and studied for their diverse chemical properties and potential applications. While specific information directly related to this compound is scarce, research on similar thiophene and benzothiazole derivatives provides insight into the chemical behaviors and synthetic approaches that can be applied to this molecule. These compounds often exhibit interesting chemical and physical properties, making them subjects of study in materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of complex molecules like methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate likely involves multi-step organic reactions. Studies on similar compounds involve cyclocondensation, nitration, sulfonation, and other reactions typical for thiophene and benzothiazole derivatives (Lamphon et al., 2004). Such synthetic routes often require precise conditions to ensure the correct formation of the target molecule.

Molecular Structure Analysis

The molecular structure of this compound, given its complexity, would be characterized by various spectroscopic methods such as NMR, IR, and possibly X-ray crystallography. The molecular interaction and conformation analysis would provide insights into the molecule's geometry, electron distribution, and potential reactive sites (Shim et al., 2002).

Chemical Reactions and Properties

Thiophene and benzothiazole derivatives are known for their ability to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition. The specific functional groups present in the molecule would influence its reactivity, allowing for targeted modifications and the introduction of new functional groups (El’chaninov & Aleksandrov, 2016).

Physical Properties Analysis

The physical properties of such a compound, including melting point, boiling point, solubility, and crystal structure, would be critical for understanding its behavior in different environments and potential applications. These properties are influenced by the molecular structure and the nature of its constituent atoms and functional groups.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity with other chemicals, are essential for predicting how this compound interacts in chemical processes. The presence of a sulfamoyl group, for example, could impart specific chemical behaviors, making it a subject of interest for further studies (Cho et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research has demonstrated the synthesis of various novel compounds incorporating elements similar to "methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate." For instance, studies have described the synthesis of unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives, which are crucial for developing new materials and pharmaceuticals (Lamphon et al., 2004).

Antimicrobial Activity

The antibacterial evaluation of novel compounds has been a significant area of application. For example, the synthesis and antimicrobial activity analysis of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities highlight the potential of these compounds in addressing bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Material Science Applications

The synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones demonstrate the application of such compounds in material science, potentially for the development of new materials with unique properties (Sedlák et al., 2008).

Molecular Interaction Studies

Investigations into the molecular interactions of compounds with specific receptors have been conducted to understand their potential therapeutic applications better. For example, the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor elucidates the complex interactions at play, which could inform the design of new drugs (Shim et al., 2002).

Photodegradation Studies

Research on the photochemical degradation of crude oil components, including benzothiophenes, provides insights into environmental science, particularly concerning the fate of oil spill components in marine environments (Andersson & Bobinger, 1996).

Mecanismo De Acción

Biochemical Pathways

Based on the structural similarity to other benzothiazole derivatives, this compound might be involved in antibacterial activity . Benzothiazole derivatives have been reported to exhibit potent antibacterial activity . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and specific conditions within the body (such as temperature and the presence of certain enzymes or proteins). The QSAR (Quantitative Structure-Activity Relationship) methodology can provide a foundation to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .

Propiedades

IUPAC Name |

methyl 3-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S3/c1-26-18(23)17-16(8-11-27-17)29(24,25)20-12-13-6-9-22(10-7-13)19-21-14-4-2-3-5-15(14)28-19/h2-5,8,11,13,20H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEYBYBMSWWXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)

![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2491705.png)

![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)

![3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2491711.png)

![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)